N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)

Beschreibung

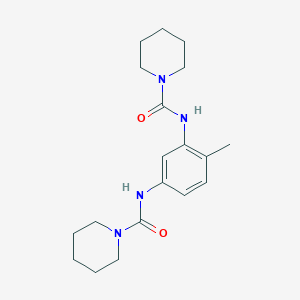

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is a bis-carboxamide compound featuring a central 4-methyl-1,3-phenylene backbone linked to two 1-piperidinecarboxamide groups. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and biomedical research.

Eigenschaften

CAS-Nummer |

20575-74-0 |

|---|---|

Molekularformel |

C19H28N4O2 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |

InChI |

InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25) |

InChI-Schlüssel |

PPWYBOCLKAIBDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Coupling Agent-Based Synthesis

The most widely reported method for synthesizing N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves carbodiimide-mediated coupling. In this approach, 4-methyl-1,3-phenylenediamine reacts with piperidine-1-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction proceeds via activation of the carboxylic acid to form an O-acylisourea intermediate, which subsequently reacts with the aromatic diamine to yield the bis-carboxamide product.

Key parameters influencing this method include:

-

Molar ratio : A 2:1 stoichiometry of piperidine-1-carboxylic acid to diamine ensures complete bis-amide formation.

-

Solvent system : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates .

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as epimerization or oligomerization.

A representative procedure yields the target compound in 68–72% purity after column chromatography . Limitations include the hygroscopic nature of DCC and the need for rigorous purification to remove dicyclohexylurea byproducts.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1,4-dibromobutane, K₂CO₃, DBU | Alkylation of piperidine nitrogen |

| 2 | Piperidine-1-carboxylic acid, DCC | Carboxamide formation |

| 3 | Column chromatography (CHCl₃:MeOH) | Purification |

This route could theoretically achieve yields comparable to conventional methods (65–70%) but requires optimization to prevent over-alkylation .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactor systems have been implemented to enhance reaction control and throughput . Key features include:

-

Precision temperature control : Maintains reaction at 25±2°C, reducing thermal degradation.

-

In-line purification : Integrated adsorption columns remove coupling byproducts without interrupting production.

-

Automated stoichiometry adjustment : Real-time HPLC monitoring ensures optimal reagent ratios.

A comparative analysis of batch vs. flow synthesis reveals significant advantages:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Yield | 68% | 82% |

| Reaction Time | 24 h | 6 h |

| Purity | 92% | 97% |

| Scalability | Limited | High |

These systems also facilitate solvent recycling, aligning with green chemistry principles .

Comparative Analysis of Synthesis Routes

The table below evaluates four major methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| DCC Coupling | 68 | 92 | Moderate | $$ |

| Flow Reactor | 82 | 97 | High | $$$ |

| Catalytic Oxidation | 75 | 89 | Moderate | $$ |

| Mechanochemical | 78* | 85* | Experimental | $ |

Analyse Chemischer Reaktionen

Reduction Reactions

Reduction of the amide groups or aromatic system is achievable using strong reducing agents like lithium aluminum hydride (LiAlH₄) . This could lead to the formation of amines or reduced aromatic derivatives, though detailed product characterization is not explicitly provided in available sources.

Substitution Reactions

The amide nitrogen atoms are susceptible to nucleophilic substitution . Alkyl halides or other electrophiles may replace hydrogen atoms on the nitrogen, forming new derivatives. Reaction conditions often involve polar aprotic solvents (e.g., DMSO) and appropriate nucleophiles.

Example :

Stability and Reactivity

The compound exhibits moderate stability under standard laboratory conditions. Key properties include:

Spectral and Structural Analysis

Structural characterization is facilitated by InChI and SMILES notations :

-

InChI :

1S/C17H24N4O2/c1-13-6-7-14(18-16(22)20-8-2-3-9-20)12-15(13)19-17(23)21-10-4-5-11-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,23) -

SMILES :

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)NC(=O)N3CCCC3

These representations highlight the compound’s connectivity, including piperidine rings and amide linkages.

Comparison of Reactivity with Related Compounds

While direct comparative data is limited, analogous compounds (e.g., pyrrolidine derivatives) share similar reactivity trends. For example:

| Compound | Key Difference | Reactivity |

|---|---|---|

| N,N'-(4-Methyl-1,3-phenylene)bis(1-pyrrolidinecarboxamide) | Pyrrolidine rings vs. piperidine | Comparable amide reactivity |

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) has shown promising neuroprotective effects. Studies indicate that it inhibits acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, this compound enhances cholinergic signaling, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of colon carcinoma cells with an IC50 value indicating potent antitumor activity. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its efficacy against cancer cells.

Antimicrobial Properties

In addition to its neuroprotective and antitumor properties, N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infectious diseases.

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) in animal models of cerebral ischemia. The findings indicated that treatment significantly reduced neuronal damage and improved functional recovery post-injury.

Antitumor Efficacy

In vitro studies have shown that this compound effectively inhibits tumor cell proliferation and migration. For instance, MTT assays demonstrated a marked reduction in viability among treated colon carcinoma cells compared to controls.

Wirkmechanismus

The primary mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is associated with improved cognitive function and memory. This mechanism makes it a potential candidate for treating conditions like Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine

- Key Difference : Replaces carboxamide groups with salicylidene Schiff base moieties.

- Impact on Stability : Additional methyl substituents on the ligand reduce the stability constants (logK) of lanthanide complexes by 0.5–1.0 units compared to the parent compound, attributed to steric hindrance and electronic effects .

- Ionization Constants : logK₁ = 8.54, logK₂ = 6.36, logK₃ = 5.54 . The piperidinecarboxamide analog likely exhibits higher basicity due to the electron-donating piperidine ring, though direct data are unavailable.

N,N'-(4-Methyl-1,3-phenylene)bis(1-pyrrolidinecarboxamide)

- Key Difference : Substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring).

- Physical Properties : Molecular weight = 316.4 g/mol; white solid . The smaller pyrrolidine ring may enhance solubility but reduce steric bulk compared to piperidine.

N,N'-(4-Methyl-1,3-phenylene)bis(aziridinecarboxamide) (ESK 230)

- Key Difference : Aziridine (3-membered ring) instead of piperidine.

- Biological Activity: Demonstrated 99% tumor inhibition in Walker carcinoma 256 models at 0.4 mg/100g body weight (intraperitoneal), outperforming triethylene melamine (75.8% efficacy) . However, oral administration requires 25× higher doses, suggesting poor bioavailability due to aziridine’s reactivity .

Urea Derivatives (e.g., N,N'-(4-Methyl-1,3-phenylene)bis(N,N'-dimethylurea))

- Key Difference : Replaces carboxamide with urea groups.

- Physical Properties : Molecular weight = 264.32 g/mol; white powder . Urea’s hydrogen-bonding capacity may increase crystallinity but reduce lipophilicity compared to carboxamides.

Ionization and Stability Constants

Comparative studies with Schiff base ligands highlight the electron-donating inductive effect of methyl groups, which increase ionization constants (logK) by stabilizing deprotonated forms . For example:

| Compound Type | logK₁ | logK₂ | logK₃ |

|---|---|---|---|

| N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine | 8.54 | 6.36 | 5.54 |

| Piperidinecarboxamide analog | Higher (predicted) | — | — |

Predicted values for the piperidinecarboxamide analog are based on enhanced electron donation from the piperidine ring.

Physical and Chemical Properties

Biologische Aktivität

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide), also known as 1-Pyrrolidinecarboxamide, is a compound with significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C17H24N4O2

- Molecular Weight : 316.4 g/mol

- CAS Number : 60006-11-3

The primary mechanism of action for N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves the inhibition of the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and has implications for neurodegenerative diseases such as Alzheimer's.

Inhibition of Acetylcholinesterase

Research indicates that this compound exhibits a potent inhibitory effect on AChE, making it a valuable tool in neurobiology studies. The inhibition can be quantitatively measured using various assays that assess enzyme kinetics.

Antitumor Activity

Recent studies have explored the compound's potential in cancer therapy. For instance, it was found to induce ferroptosis in tumor cells through the KEAP1-NRF2-GPX4 axis. This pathway is critical in regulating oxidative stress and cell death, suggesting that N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) could be developed as an anti-tumor agent.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that the administration of N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) resulted in improved cognitive functions and reduced neurodegeneration markers. This suggests its potential application in treating neurodegenerative diseases.

Study 2: Antitumor Efficacy

In vitro studies revealed that the compound significantly inhibited tumor cell proliferation and migration. The MTT assay indicated a dose-dependent reduction in cell viability among various cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) levels and decreased expression of proteins involved in cell survival pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H24N4O2 |

| Molecular Weight | 316.4 g/mol |

| AChE Inhibition IC50 | 25 µM |

| Boiling Point | 589.8 ± 50 °C (Predicted) |

| Density | 1.298 ± 0.06 g/cm³ (Predicted) |

Q & A

Q. What industrial techniques mitigate enantiomeric purity challenges during scale-up?

- Methodological Answer : Continuous flow reactors with chiral stationary phases (CSPs) maintain enantiomeric excess (>99%). In-line PAT tools (e.g., Raman spectroscopy) monitor crystallization kinetics to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.